4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
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Overview
Description
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C21H14BrIN2O3 and a molecular weight of 549.166 g/mol . This compound is known for its unique structure, which includes both iodine and bromine atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Preparation of 2-Iodobenzoyl chloride: This is achieved by reacting 2-iodobenzoic acid with thionyl chloride.
Formation of carbohydrazide: The 2-iodobenzoyl chloride is then reacted with hydrazine hydrate to form 2-iodobenzoyl carbohydrazide.
Condensation reaction: The carbohydrazide is then condensed with 4-aminophenyl 3-bromobenzoate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Substitution reactions: Due to the presence of halogen atoms, this compound can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of halogen atoms with other functional groups, while oxidation and reduction can modify the carbonyl groups present in the compound .
Scientific Research Applications
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate
- 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
Uniqueness
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is unique due to its specific arrangement of iodine and bromine atoms, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
303087-08-3 |
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Molecular Formula |
C21H14BrIN2O3 |
Molecular Weight |
549.2 g/mol |
IUPAC Name |
[4-[(E)-[(2-iodobenzoyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C21H14BrIN2O3/c22-16-5-3-4-15(12-16)21(27)28-17-10-8-14(9-11-17)13-24-25-20(26)18-6-1-2-7-19(18)23/h1-13H,(H,25,26)/b24-13+ |
InChI Key |
JTGIWQXCEJXTSX-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)I |
Origin of Product |
United States |
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